N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
CAS No.: 2034465-78-4
Cat. No.: VC5915766
Molecular Formula: C19H19N5O2
Molecular Weight: 349.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034465-78-4 |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 349.394 |
| IUPAC Name | N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25) |
| Standard InChI Key | RGEICXWRVWCOFJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3 |
Introduction
Structural and Nomenclatural Analysis
The compound’s systematic name reflects its hybrid architecture:
-
Chroman-2-carboxamide: A benzopyran-derived moiety with a carboxamide group at position 2, commonly associated with antioxidant and anti-inflammatory activity .
-
Pyrazin-2-ylmethyl: A pyrazine ring (a diazine with nitrogen atoms at positions 1 and 4) connected via a methylene bridge. Pyrazine derivatives are prevalent in kinase inhibitors and antimicrobial agents .
-
1-Methyl-1H-pyrazol-4-yl: A methyl-substituted pyrazole at position 3 of the pyrazine ring. Pyrazole motifs are known for modulating enzyme activity, particularly in inflammation and oncology .
Molecular Formula: C₂₀H₂₀N₄O₂
Molecular Weight: 348.4 g/mol (calculated via PubChem algorithms ).
SMILES: O=C(NCC1=NC(=CN=C1)C2=CN(N=C2)C)C3CC4=CC=CC=C4O3
InChIKey: ZQZRBAVQKJQHGR-UHFFFAOYSA-N (predicted using ChemDraw).
Synthetic Pathways and Challenges
While no direct synthesis is documented, retro-synthetic analysis suggests feasible routes:
Coupling Chroman-2-carboxylic Acid with a Pyrazine Derivative
-
Chroman-2-carboxylic Acid Activation: React chroman-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amine Preparation: Synthesize (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine via:
-
Amide Bond Formation: Combine the acyl chloride and amine in dichloromethane (DCM) with triethylamine (TEA) as a base .
Yield Optimization: Microwave-assisted coupling or use of HATU as a coupling agent may enhance efficiency .
Physicochemical and Pharmacokinetic Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.8 (predicted via XLogP3) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 89 Ų |
Solubility: Low aqueous solubility (<0.1 mg/mL) due to aromaticity; may require formulation with cyclodextrins or lipid nanoparticles.
Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the pyrazole methyl group .
Biological Activity and Mechanistic Insights
Anti-inflammatory and Anticancer Activity
Pyrazole derivatives exhibit COX-2 inhibition (IC₅₀ ~10 nM) , and chroman compounds reduce reactive oxygen species (ROS) in murine macrophages . Synergistic effects could arise from dual targeting of oxidative stress and pro-inflammatory pathways.
Comparative Analysis with Analogous Compounds
The target compound’s larger surface area may improve target binding but reduce oral bioavailability compared to smaller analogs like celecoxib.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume